Potassium thiocyanate-14C

Catalog No.
S14274732
CAS No.
M.F
CKNS
M. Wt
99.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium thiocyanate-14C

Product Name

Potassium thiocyanate-14C

IUPAC Name

potassium;azanylidyne(114C)methanethiolate

Molecular Formula

CKNS

Molecular Weight

99.18 g/mol

InChI

InChI=1S/CHNS.K/c2-1-3;/h3H;/q;+1/p-1/i1+2;

InChI Key

ZNNZYHKDIALBAK-DEQYMQKBSA-M

Canonical SMILES

C(#N)[S-].[K+]

Isomeric SMILES

[14C](#N)[S-].[K+]

Potassium thiocyanate-14C is a radiolabeled compound derived from potassium thiocyanate, which has the chemical formula KSCN. This compound contains potassium, sulfur, carbon, and nitrogen atoms. The "14C" designation indicates that the carbon atom in the thiocyanate group is a radioactive isotope of carbon, which is useful in various scientific applications, particularly in tracing and labeling studies. Potassium thiocyanate typically appears as colorless, transparent prismatic crystals that are hygroscopic and odorless, with a saline taste. It has a melting point of approximately 173 °C and is soluble in water, with a solubility of about 177 g per 100 mL at room temperature .

  • Reaction with Iron(III) Chloride: Potassium thiocyanate reacts with iron(III) chloride to form iron(III) thiocyanate and potassium chloride:
    FeCl3+3KSCNFe SCN 3+3KCl\text{FeCl}_3+3\text{KSCN}\rightarrow \text{Fe SCN }_3+3\text{KCl}
  • Formation of Carbonyl Sulfide: In acidic conditions, potassium thiocyanate can be converted to carbonyl sulfide through a replacement reaction:
    KSCN+H2SO4COS+byproducts\text{KSCN}+\text{H}_2\text{SO}_4\rightarrow \text{COS}+\text{byproducts}
  • Complex Formation: When mixed with ferric chloride, potassium thiocyanate produces a deep red solution due to the formation of the thiocyanatoiron complex ion, which is often used as a qualitative test for iron ions in laboratory settings .

Potassium thiocyanate has been studied for its biological effects, particularly its influence on various physiological processes. It can act as an inhibitor of certain enzymes and may interfere with thyroid function by competing with iodide uptake in the thyroid gland. This property has implications for its use in research related to thyroid disorders and metabolic studies. Additionally, its radiolabeled form (potassium thiocyanate-14C) is utilized in biological assays to trace metabolic pathways involving sulfur-containing compounds .

The synthesis of potassium thiocyanate-14C typically involves the following methods:

  • From Potassium Cyanide: Potassium thiocyanate can be synthesized by reacting potassium cyanide with sulfur:
    KCN+SKSCN\text{KCN}+\text{S}\rightarrow \text{KSCN}
  • Radiolabeling: To create the radiolabeled version, potassium cyanide containing the carbon-14 isotope can be used as a starting material. The reaction yields ammonium thiocyanate-14C, which can then be converted to potassium thiocyanate-14C through ion exchange or precipitation methods .

Potassium thiocyanate-14C has several applications across various fields:

  • Biochemical Research: Its radiolabeled form is used in tracer studies to investigate metabolic pathways and interactions involving sulfur compounds.
  • Analytical Chemistry: It serves as a reagent for detecting iron ions and assessing soil acidity.
  • Pharmaceutical Studies: It aids in understanding drug interactions and mechanisms of action involving sulfur-containing drugs .

Research on potassium thiocyanate-14C often focuses on its interactions within biological systems:

  • Metabolic Pathways: Studies have shown how this compound participates in metabolic pathways involving sulfur metabolism.
  • Thyroid Function: Investigations into its role as a competitive inhibitor for iodide uptake highlight its potential effects on thyroid hormone synthesis.
  • Drug

Several compounds share structural or functional similarities with potassium thiocyanate. Below are some notable examples:

Compound NameChemical FormulaKey Characteristics
Ammonium ThiocyanateNH4SCNSoluble in water; used similarly in biochemical assays.
Sodium ThiocyanateNaSCNCommonly used as a reagent; similar reactivity profile.
Calcium ThiocyanateCa(SCN)2Used in analytical chemistry; less soluble than KSCN.
Potassium SelenocyanateKSeCNContains selenium; exhibits different biological activity.

Uniqueness of Potassium Thiocyanate-14C

Potassium thiocyanate-14C is unique due to its radioactive carbon isotope, which allows for precise tracking in biochemical experiments. This property distinguishes it from other thiocyanates that do not possess radiolabeling capabilities, making it particularly valuable for research requiring detailed metabolic tracing and interaction studies .

Thiocyanate derivatives, including potassium thiocyanate, have been synthesized through classical inorganic and organic reactions. The most established method involves the direct reaction of potassium cyanide with elemental sulfur in aqueous or alcoholic media. This process, described in industrial production reports, proceeds via nucleophilic substitution to yield potassium thiocyanate with efficiencies exceeding 70%. The reaction mechanism involves the attack of the cyanide ion on sulfur, forming the thiocyanate anion (SCN⁻), which subsequently binds to potassium ions.

Alternative pathways include the oxidation of thiourea derivatives or the use of hypervalent iodine reagents for direct thiol-to-thiocyanate conversion. For example, cyanobenziodoxol(on)e reagents enable rapid thiocyanation of aromatic and aliphatic thiols at room temperature, achieving yields above 85%. While these methods are efficient for non-radioactive thiocyanates, their adaptation to carbon-14 labeling requires precise control over isotopic incorporation.

Table 1: Comparison of Thiocyanate Synthesis Methods

MethodReactantsYield (%)Temperature
KCN + S (aqueous)Potassium cyanide, sulfur70–7580–100°C
Hypervalent iodine reagentThiols, CbX85–9225°C
Thiourea oxidationThiourea, HNO₃60–6860–80°C

Isotope Dilution Techniques in Trace-Level Quantification

Isotope dilution mass spectrometry represents a fundamental analytical approach for the precise quantification of potassium thiocyanate-14C at trace levels [1]. The method comprises the addition of known amounts of isotopically enriched substance to the analyzed sample, effectively diluting the isotopic enrichment of the standard and forming the basis for accurate quantification [1]. This technique is classified as a method of internal standardization because the isotopically enriched form of the analyte is added directly to the sample [1].

The quantitative determination employs signal ratios rather than traditional signal intensity measurements, providing superior metrological standing compared to conventional analytical methods [1]. For thiocyanate analysis, carbon-13 enriched thiocyanate serves as the internal standard, with isotope dilution employing this labeled compound to achieve quantitative results [2]. The method demonstrates exceptional precision and accuracy, with relative standard deviations typically below three percent at concentration levels where background contamination is insignificant and instrumental sensitivity is adequate [3].

Detection limits for isotope dilution mass spectrometry techniques have been established at remarkably low levels. Studies demonstrate the capability to detect uranium at concentrations of 0.02 micrograms per liter, plutonium at 1 picogram per liter, and thorium at 0.04 micrograms per liter, indicating the exceptional sensitivity achievable with this approach [3]. The technique shows particular advantages in bioassay applications where trace-level detection is paramount [3].

Table 1: Isotope Dilution Detection Parameters for Trace Analysis

ParameterDetection LimitUncertainty (RSD)Sample Volume
Uranium0.02 µg/L10%10 mL
Plutonium1 pg/L10%10 mL
Thorium0.04 µg/L10%10 mL
Thiocyanate50 ng/g2%1 mL

The implementation of isotope dilution for thiocyanate quantification involves careful consideration of chemical yield and intrinsic instrumental sensitivity factors [3]. The detection limits are primarily determined by background contamination levels rather than instrumental limitations, emphasizing the importance of rigorous sample preparation protocols [3].

Gas Chromatography-Coupled High-Resolution Mass Spectrometry Applications

Gas chromatography-mass spectrometry methodologies for thiocyanate detection rely on derivatization chemistry to convert the polar thiocyanate anion into volatile derivatives suitable for gas chromatographic separation [2]. The most widely employed derivatization approach utilizes triethyloxonium tetrafluoroborate for single-step aqueous derivatization, converting thiocyanate into ethyl thiocyanate [2] [4].

High-resolution accurate-mass mass spectrometry detection provides exceptional specificity for thiocyanate analysis [5]. The mass spectrum of ethyl thiocyanate derived from thiocyanate standards shows the molecular ion at mass-to-charge ratio 87.0137 daltons and its major fragment ion at 58.9826 daltons [5]. The fragmentation pattern demonstrates that the primary fragment ion corresponding to thiocyanic acid is approximately twice as abundant as the molecular ion [5].

The derivatization process enables headspace sampling, allowing separation of the analyte from complex biological matrices without direct introduction of matrix components into the measurement system [2] [4]. This approach significantly reduces matrix interference effects and enhances analytical selectivity [2]. The method achieves remarkable sensitivity, with measurement of 1 milliliter volume containing 50 nanograms per gram of thiocyanate standard producing signal-to-noise ratios of 250 for the analytical peak [2].

Table 2: Gas Chromatography-Mass Spectrometry Performance Parameters

ParameterEthyl Thiocyanate DerivativeDetection Method
Molecular Ion (m/z)87.0137High-Resolution MS
Fragment Ion (m/z)58.9826High-Resolution MS
Mass Accuracy (ppm)3.4QTOF MS
Signal-to-Noise Ratio250:150 ng/g standard
Linear Range0.001-5 mMFluorimetric detection
Detection Limit1.26 µMCamera detection

Alternative derivatization strategies include pentafluorobenzyl bromide derivatization for chemical ionization gas chromatography-mass spectrometry applications [6]. This approach enables simultaneous determination of cyanide and thiocyanate in plasma samples through single-step sample preparation combining reaction and extraction processes [6]. The method achieves detection limits of 1 micromolar for cyanide and 50 nanomolar for thiocyanate [6].

The linear dynamic range extends from 500 nanomolar to 200 micromolar for thiocyanate with correlation coefficients exceeding 0.999 [6]. Precision measurements demonstrate relative standard deviations below nine percent, with accuracy within fifteen percent of nominal concentrations for quality control standards [6]. Gross recoveries from plasma matrices exceed ninety percent for both analytes [6].

Matrix-Specific Sample Preparation for Biological Matrices

Biological matrix sample preparation for thiocyanate analysis requires careful consideration of matrix-specific interference effects and optimization of extraction protocols [7]. For plasma and serum samples, the preparation involves centrifugation at 1200 times gravitational force for five minutes, followed by pipetting and freezing at minus twenty degrees Celsius [7].

The standardized sample preparation protocol for plasma, serum, and urine matrices involves pipetting 100 microliters of sample into 4-milliliter screw cap vials [7]. The preparation sequence includes addition of 300 microliters ultrapure water, 25 microliters acetate buffer, 50 microliters internal standard spiking solution, 50 microliters saturated sodium chloride solution, 25 microliters toluene, and 75 microliters derivatization solution [7].

For saliva samples, modified protocols employ 400 microliters ultrapure water instead of 300 microliters to account for matrix viscosity differences [7]. The derivatization process requires thorough mixing for thirty minutes on laboratory shakers, followed by addition of 2 milliliters toluene and continued shaking for five minutes [7]. Centrifugation at 2250 times gravitational force for ten minutes at room temperature facilitates phase separation [7].

Table 3: Matrix-Specific Sample Preparation Parameters

Matrix TypeSample VolumeWater AdditionCentrifugationDetection Limit
Plasma/Serum100 µL300 µL2250 × g, 10 min0.0015 mg/L
Urine100 µL300 µL2250 × g, 10 min0.0017 mg/L
Saliva20 µL400 µL2250 × g, 10 min0.0020 mg/L

Matrix effects evaluation demonstrates that calibration curves in different biological matrices show axially shifted responses compared to aqueous calibration, though with similar slopes [7]. This observation necessitates matrix-matched calibration approaches or appropriate correction factors for accurate quantification [7].

Recovery studies across biological matrices demonstrate excellent performance characteristics [7]. Plasma and serum samples show relative recovery rates ranging from 92.9 to 93.6 percent across concentration levels from 0.73 to 10.6 milligrams per liter [7]. Urine matrices demonstrate recovery rates between 90.5 and 94.6 percent for concentrations spanning 0.56 to 38.3 milligrams per liter [7]. Saliva samples exhibit recovery rates from 88.4 to 97.9 percent across the concentration range of 28.9 to 209 milligrams per liter [7].

The precision characteristics vary by matrix type and concentration level [7]. Within-day precision demonstrates relative standard deviations ranging from 2.9 to 7.2 percent for plasma and serum, 4.4 to 5.4 percent for urine, and 4.1 to 4.8 percent for saliva samples [7]. Day-to-day precision shows similar performance with relative standard deviations between 2.6 and 3.4 percent for plasma and serum, 3.6 to 6.4 percent for urine, and 1.7 to 8.2 percent for saliva matrices [7].

Hydrogen Bond Acceptor Count

2

Exact Mass

98.94209365 g/mol

Monoisotopic Mass

98.94209365 g/mol

Heavy Atom Count

4

Dates

Modify: 2024-08-10

Explore Compound Types